NBC19

NLRP3 inflammasome IL-1β inflammation

Researchers studying NLRP3-driven inflammation often face confounding Ca²⁺ signaling effects from non-selective inhibitors like 2APB. NBC19 solves this by potently inhibiting IL-1β release (IC₅₀ 60-80 nM in THP-1 cells) without altering cellular Ca²⁺ fluxes, ensuring pathway-specific results. It also provides benchmark SAR data for oxazaborinine optimization. Supplied with rigorous QC documentation for reliable procurement. • Sub-micromolar potency & Ca²⁺-sparing selectivity • Defined SAR anchor (92.13% inhibition; q(C6) > 0.6 e) • Batch-specific COA; global shipping under ambient or blue-ice conditions

Molecular Formula C24H26BCl3N2O2
Molecular Weight 491.6 g/mol
Cat. No. B2364002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBC19
Molecular FormulaC24H26BCl3N2O2
Molecular Weight491.6 g/mol
Structural Identifiers
SMILES[B-]1([NH+]=C(C(=C(O1)NC2CCCCC2)C(=O)C)C(Cl)(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H26BCl3N2O2/c1-17(31)21-22(24(26,27)28)30-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)32-23(21)29-20-15-9-4-10-16-20/h2-3,5-8,11-14,20,29-30H,4,9-10,15-16H2,1H3
InChIKeyXLUPBOKHLVUFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone: Compound Class and Basic Characteristics for Procurement


1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone (also designated NBC19) is a synthetic, boron-containing heterocyclic compound belonging to the oxazaborinine class [1]. It is characterized by a central 1-oxa-3-azonia-2-boranuidacyclohexa-3,5-diene ring system featuring a tetrahedral boron atom, a trichloromethyl group, diphenyl substituents, and a cyclohexylamino moiety at the C6 position [1]. The compound has a molecular formula of C24H26BCl3N2O2 and a molecular weight of 491.65 g/mol . NBC19 is primarily recognized as a potent inhibitor of the NLRP3 inflammasome, a key regulator of the innate immune system implicated in various inflammatory diseases [1].

Why 1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone Cannot Be Substituted by Generic Oxazaborinine Analogs


Oxazaborinine-based NLRP3 inhibitors exhibit pronounced structure-activity relationships (SAR) wherein seemingly minor modifications to the C6 substituent or the boron heterocycle drastically alter potency, selectivity, and off-target profiles [1]. For example, the parent scaffold 2APB (2-aminoethoxy diphenylborinate) demonstrates non-selective effects on cellular Ca²⁺ homeostasis in addition to NLRP3 inhibition, severely limiting its utility [1]. Within the optimized NBC series, substitution at the C6 position with a cyclohexylamino group (as in NBC19) yields high potency and favorable physicochemical properties, whereas replacement with a bulkier pyrene group (NBC20) reduces inhibitory activity from >90% to <50% [1]. Consequently, generic substitution with structurally similar but functionally uncharacterized oxazaborinines is likely to result in significant loss of target engagement, unpredictable Ca²⁺ handling, or altered in vivo pharmacokinetics, underscoring the necessity for compound-specific procurement and validation [1].

Quantitative Differentiation Evidence for 1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone (NBC19)


NLRP3 Inflammasome Inhibitory Potency in THP1 Cells: NBC19 vs. 2APB and NBC6

NBC19 inhibits NLRP3 inflammasome activation in differentiated THP1 cells with an IC50 of 60 nM, representing a >1,100-fold improvement in potency compared to the parent scaffold 2APB (IC50 = 67 µM) and a 9.6-fold improvement relative to the structurally related analog NBC6 (IC50 = 574 nM) when assessed under comparable assay conditions [1].

NLRP3 inflammasome IL-1β inflammation

Ca²⁺ Homeostasis Selectivity: NBC19 Avoids Off-Target Ca²⁺ Dysregulation Observed with 2APB

Unlike the parent compound 2APB, which exhibits non-selective disruption of cellular Ca²⁺ homeostasis in addition to NLRP3 inhibition, NBC19 and the broader NBC series were specifically engineered to inhibit the NLRP3 inflammasome without affecting Ca²⁺ signaling [1]. The absence of Ca²⁺ dysregulation was confirmed experimentally, establishing a critical selectivity advantage for NBC19 in applications where Ca²⁺-dependent signaling must remain intact [1].

Ca²⁺ homeostasis selectivity off-target effects

Atomic Charge at C6 Position Correlates with Enhanced Inhibitory Activity: NBC19 vs. Less Active Analogs

Density functional theory (DFT) calculations revealed that the atomic charge on carbon C6, q(C6), is significantly higher for active inhibitors NBC6 and NBC19 (>0.6 e) compared to less active compounds such as NBC11, NBC27, and NBC30 (<0.5 e) [1]. This elevated q(C6) value is attributed to the presence of an amido substituent at C6 and correlates with improved NLRP3 inhibitory activity, providing a quantifiable electronic basis for the enhanced potency of NBC19 relative to analogs with lower C6 charge density [1].

computational chemistry DFT Mulliken charge

Cyclohexyl Substitution at C6 Confers Steric Complementarity and Retains High Activity Relative to Bulkier Analogs

Topomer CoMFA analysis of 24 oxazaborinine compounds demonstrated that the cyclohexyl substituent of NBC19 provides optimal steric complementarity within the binding pocket, whereas the bulkier pyrene group of NBC20 results in a substantial loss of inhibitory activity (47.94% inhibition for NBC20 vs. 92.13% for NBC19) [1]. Additionally, the secondary amide derivative containing a phenyl group (NBC13) also retained high activity, indicating that both saturated (cyclohexyl) and unsaturated (phenyl) rings are tolerated, but excessive steric bulk is detrimental [1].

structure-activity relationship CoMFA steric field

Recommended Application Scenarios for 1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone (NBC19)


Mechanistic Studies of NLRP3 Inflammasome Activation Independent of Ca²⁺ Signaling

NBC19 is ideally suited for experiments designed to dissect NLRP3 inflammasome biology without the confounding variable of Ca²⁺ homeostasis disruption. Unlike the non-selective parent compound 2APB, NBC19 inhibits IL-1β release (IC50 = 60–80 nM) without altering cellular Ca²⁺ fluxes, enabling researchers to attribute observed anti-inflammatory effects specifically to NLRP3 pathway blockade [1]. This application is particularly valuable in neuroscience and immunology studies where Ca²⁺ signaling plays a critical physiological role.

In Vitro Validation of NLRP3-Dependent Cytokine Release in Human Monocytic Cell Lines

NBC19 demonstrates robust, sub-micromolar inhibition of IL-1β release in differentiated THP1 cells following stimulation with nigericin (IC50 = 80 nM) or ATP (IC50 = 850 nM) . This well-characterized potency profile makes NBC19 an appropriate positive control or tool compound for confirming NLRP3-dependence of cytokine responses in human monocytic cell-based assays. Researchers can use the differential IC50 values across stimuli to benchmark pathway activation strength .

Structure-Activity Relationship (SAR) Studies on Oxazaborinine-Based NLRP3 Inhibitors

NBC19 serves as a benchmark compound in SAR campaigns exploring the oxazaborinine scaffold. Its well-defined structural features—including the cyclohexylamino substituent, trichloromethyl group, and oxazaborine ring conformation—have been correlated with quantitative metrics such as q(C6) atomic charge (>0.6 e) and inhibition percentage (92.13%) [1]. These parameters provide a reference point for evaluating novel analogs and for validating computational models aimed at predicting NLRP3 inhibitory activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBC19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.